4-bromo-7-fluoro-1-methyl-1H-indazole

Medicinal Chemistry Organic Synthesis Building Block

4-Bromo-7-fluoro-1-methyl-1H-indazole (CAS 2090912-84-6) is a heterocyclic small molecule with the molecular formula C₈H₆BrFN₂ and a molecular weight of 229.05 g/mol. It belongs to the indazole class, a bicyclic scaffold widely used in medicinal chemistry due to its favorable pharmacokinetic profile and synthetic versatility.

Molecular Formula C8H6BrFN2
Molecular Weight 229.052
CAS No. 2090912-84-6
Cat. No. B2370450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-7-fluoro-1-methyl-1H-indazole
CAS2090912-84-6
Molecular FormulaC8H6BrFN2
Molecular Weight229.052
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2C=N1)Br)F
InChIInChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)6(9)2-3-7(8)10/h2-4H,1H3
InChIKeyMKFPYZJYAULDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-fluoro-1-methyl-1H-indazole (CAS 2090912-84-6): Indazole Building Block with Orthogonal Dihalogenation for Sequential Diversification


4-Bromo-7-fluoro-1-methyl-1H-indazole (CAS 2090912-84-6) is a heterocyclic small molecule with the molecular formula C₈H₆BrFN₂ and a molecular weight of 229.05 g/mol . It belongs to the indazole class, a bicyclic scaffold widely used in medicinal chemistry due to its favorable pharmacokinetic profile and synthetic versatility [1]. Its defining structural feature is the concurrent presence of bromine at the C4 position and fluorine at the C7 position on the indazole core, while the N1 position is capped with a methyl group. This unique substitution pattern provides two chemically distinct and orthogonally reactive handles—a heavy halogen (Br) amenable to palladium-catalyzed cross-coupling and a light halogen (F) that can participate in nucleophilic aromatic substitution (SNAr) or serve as a metabolically stabilizing bioisostere—enabling sequential, site-selective functionalization that is not achievable with mono-halogenated analogs [2].

Why 4-Bromo-7-fluoro-1-methyl-1H-indazole Cannot Be Replaced by Mono-Halogenated or NH-Indazole Analogs


Indazole-based building blocks are not interchangeable. The 4-bromo-7-fluoro-1-methyl substitution pattern is geometrically and electronically unique among commercially available indazoles. Replacing it with 4-bromo-1-methyl-1H-indazole (lacking fluorine) eliminates both the SNAr handle and the metabolic benefit of C7-fluorination ; switching to 7-fluoro-1-methyl-1H-indazole (lacking bromine) removes the cross-coupling site at C4 and necessitates a separate halogenation step for diversification . The NH-free analog 4-bromo-7-fluoro-1H-indazole introduces a free N–H that may interfere with downstream chemistry or require protection/deprotection steps, increasing step count and reducing overall yield [1]. Moreover, the orthogonality of C4–Br (Suzuki, Heck, Buchwald) and C7–F (SNAr with N/O-nucleophiles under activating conditions) provides a predictable sequential functionalization route that is absent in symmetrical or mono-halogenated analogs [2]. Generic substitution ignores these regiospecific reactivity differences and can lead to failed synthetic campaigns, irreproducible SAR (Structure-Activity Relationship) studies, and procurement delays.

Quantitative Differentiation Evidence: 4-Bromo-7-fluoro-1-methyl-1H-indazole vs. Closest Analogs


Enhanced Structural Complexity: Dual Orthogonal Halogenation vs. Mono-Halogenated Indazoles

Where 4-bromo-1-methyl-1H-indazole offers a single bromo-substituent (no fluorine), and 7-fluoro-1-methyl-1H-indazole contains only a fluoro-substituent, the target compound combines both halogens in a single molecule, effectively halving the number of synthetic steps required to introduce two distinct functional handles . Furthermore, the dual-halogenation pattern enables orthogonal reactivity: the C4–Br bond can be engaged in palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura), while the C7–F bond can undergo nucleophilic aromatic substitution (SNAr) under appropriate activation, a sequential functionalization pathway not accessible to mono-halogenated analogs [1].

Medicinal Chemistry Organic Synthesis Building Block

Molecular Weight and Lipophilicity (XLogP3) Differentiation vs. NH-Indazole Analog

The N1-methyl group in 4-bromo-7-fluoro-1-methyl-1H-indazole (molecular weight 229.05 g/mol) provides a clear differentiation from the NH-free 4-bromo-7-fluoro-1H-indazole (molecular weight 215.02 g/mol; XLogP3 = 2.3) [1]. The N-methylation increases molecular weight by +14 Da and is expected to increase lipophilicity by approximately 0.3-0.5 log units—consistent with literature observations for indazole N-methylation [2]. This difference directly impacts passive membrane permeability, CYP450 metabolic stability, and off-target binding profiles in drug discovery programs.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Purified Form Specification with Verified Purity: 97%+ from Aladdin Scientific

Multiple vendors supply 4-bromo-7-fluoro-1-methyl-1H-indazole at purities of 95% or 97% . However, Aladdin Scientific's catalog listing specifies a minimum purity of 97% with a documented batch quality control process, and pricing is transparent: $511.90 for 500 mg, $640.90 for 1 g, and $3,201.90 for 5 g . In contrast, the closest dihalogenated positional isomer, 4-bromo-5-fluoro-1-methyl-1H-indazole (CAS 1784678-61-0), is less widely stocked and lacks equivalent pricing transparency across major distributors, introducing procurement risk and longer lead times [1].

Quality Control Procurement Purity

Regioselective C7-Fluorination: Impact on Metabolic Stability vs. Non-Fluorinated Indazoles

The C7-fluoro substituent in 4-bromo-7-fluoro-1-methyl-1H-indazole is strategically positioned to block CYP450-mediated oxidative metabolism at the electron-rich C7 position of the indazole ring. In a class-level comparison, 7-fluoroindazole derivatives have demonstrated improved metabolic half-life in human liver microsomes relative to their unsubstituted counterparts: for example, 7-fluoro-1H-indazole-based Factor Xa inhibitors showed < 15% metabolism after 30 min in human liver microsomes compared to > 50% for the non-fluorinated analogs [1]. While this specific compound lacks direct microsomal stability data, the C7-fluorination motif has been validated across multiple indazole-based kinase inhibitor programs as a metabolically stabilizing feature [1][2].

Drug Metabolism Fluorination PK Optimization

Shipping and Storage Stability: Room Temperature Shipment vs. Cold-Chain Analogs

4-Bromo-7-fluoro-1-methyl-1H-indazole is shipped at ambient (room) temperature , contrasting with some structurally similar indazole intermediates that require refrigerated storage (e.g., certain 3-amino-7-fluoro-1-methyl-1H-indazole derivatives stored at 2-8°C ). This simplifies logistics, reduces shipping costs, and minimizes the risk of cold-chain failure during transport, particularly important for international procurement.

Logistics Supply Chain Stability

Optimal Deployment Scenarios for 4-Bromo-7-fluoro-1-methyl-1H-indazole in Scientific Research and Industrial Synthesis


Sequential Diversification for Kinase Inhibitor Fragment Libraries

Medicinal chemistry teams building focused kinase inhibitor libraries can exploit 4-bromo-7-fluoro-1-methyl-1H-indazole as a central scaffold for sequential C4 and C7 diversification. First, the C4-bromine is engaged in a Pd-catalyzed Suzuki–Miyaura cross-coupling to introduce an aryl or heteroaryl group, providing the ATP-competitive hinge-binding motif . Subsequently, the C7-fluorine can be displaced with an amine nucleophile under SNAr conditions to install a solubilizing group or extend toward the solvent-exposed region. This two-step sequence, enabled by the orthogonal halogenation pattern, directly generates analogs that explore both the hinge region and the ribose pocket in a single synthetic iteration, reducing the number of linear steps compared to building the indazole core from scratch [1].

Pre-fluorinated Building Block for Late-Stage Metabolic Optimization

In lead optimization programs where metabolic soft spots have been identified at the C7 position of indazole scaffolds, 4-bromo-7-fluoro-1-methyl-1H-indazole serves as a pre-fluorinated surrogate that circumvents the need for a dedicated fluorination step. The 7-fluoro group is positioned to block CYP-mediated oxidation, a strategy validated in Factor Xa inhibitor programs where 7-fluoroindazoles demonstrated substantially improved human liver microsome stability . For DMPK scientists, procuring this compound eliminates the need to develop, optimize, and scale a separate late-stage fluorination procedure, which often requires handling of hazardous fluorinating agents (e.g., Selectfluor, DAST) and may suffer from poor regioselectivity on pre-functionalized substrates [1].

Reliable Intermediate for CRO Parallel Synthesis Workflows

Contract Research Organizations (CROs) executing parallel synthesis programs benefit from using 4-bromo-7-fluoro-1-methyl-1H-indazole as a single, well-characterized starting material that replaces two separate building blocks (one for C4 diversification, one for C7 diversification). The 97% certified purity specification from vendors such as Aladdin Scientific ensures consistent reaction performance across multiple parallel batches. Moreover, the room-temperature shipping stability [1] removes the need for cold-chain logistics and specialized receiving protocols, enabling efficient inventory management across geographically distributed synthesis laboratories. This directly reduces operational overhead and the risk of batch-to-batch variability due to building block degradation.

Agrochemical Lead Generation via Orthogonal Suzuki/SNAr Sequence

Beyond pharmaceutical applications, the orthogonal reactivity of 4-bromo-7-fluoro-1-methyl-1H-indazole is well-suited for agrochemical discovery programs where diverse substitution patterns must be rapidly explored. The C4–Br handle allows for Pd-catalyzed introduction of aryl, heteroaryl, or alkenyl groups, while the C7–F position can be exploited for subsequent nucleophilic displacement to modulate physicochemical properties such as logP, aqueous solubility, and soil mobility. This dual functionalization capability, combined with the scaffold's favorable physicochemical profile (MW 229.05; density 1.7±0.1 g/cm³; boiling point 291.9±20.0°C) , supports high-throughput parallel synthesis workflows for structure-activity relationship exploration in crop protection research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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